Bax inhibitor peptide V5

Description

Properties

IUPAC Name |

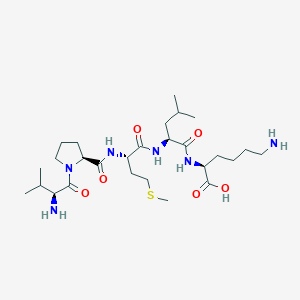

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMUTADCTDDWPV-YFNVTMOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Bax Inhibitor Peptide V5: A Technical Guide

Abstract

Bax inhibitor peptide V5 (BIP V5) is a cell-permeable pentapeptide that has garnered significant interest in the field of apoptosis research and drug development. Derived from the Bax-binding domain of the human Ku70 protein, BIP V5 acts as a direct inhibitor of the pro-apoptotic protein Bax, a key mediator of the intrinsic pathway of apoptosis. This technical guide provides an in-depth overview of the core mechanism of BIP V5, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and professionals in drug development who are focused on apoptosis and the development of novel therapeutics.

Introduction to Bax-Mediated Apoptosis

Bax, a member of the Bcl-2 family of proteins, plays a pivotal role in initiating the mitochondrial pathway of apoptosis. In healthy cells, Bax exists as a soluble monomer in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane.[1][2][3] At the mitochondria, Bax oligomerizes and forms pores, which permeabilize the outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, ultimately leading to caspase activation and the execution of apoptosis. The activation and translocation of Bax are tightly regulated processes, with anti-apoptotic proteins like Bcl-2 and Ku70 sequestering Bax in the cytosol to prevent unwanted cell death.

The Core Mechanism of this compound

This compound (BIP V5) is a synthetic pentapeptide with the sequence VPMLK, designed based on the Bax-binding domain of human Ku70.[4] The primary mechanism of action of BIP V5 is the direct inhibition of Bax-mediated apoptosis by preventing its activation and translocation to the mitochondria.[1][5]

Competitive Inhibition of the Ku70-Bax Interaction

In the cytosol, the Ku70 protein binds to Bax, keeping it in an inactive conformation and preventing its translocation to the mitochondria.[4][6][7] BIP V5 mimics the Bax-binding domain of Ku70 and acts as a competitive inhibitor of this interaction. By binding to Bax, BIP V5 prevents Ku70 from sequestering it, yet it also prevents the conformational changes necessary for Bax activation.

Prevention of Bax Conformational Change and Mitochondrial Translocation

A critical step in the activation of Bax is a significant conformational change that exposes its N-terminus and allows for its insertion into the mitochondrial outer membrane.[8][9][10] BIP V5 has been shown to prevent this conformational change.[6] By stabilizing the inactive conformation of Bax, BIP V5 effectively inhibits its subsequent translocation from the cytosol to the mitochondria, a key commitment step in the apoptotic cascade.[1][5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data available on the effects of BIP V5 in various experimental settings.

Table 1: Effective Concentrations of BIP V5 in Cell Culture

| Cell Line | Apoptotic Stimulus | Effective BIP V5 Concentration | Outcome | Reference |

| STF-cMyc | Not specified | 0-50 µM | Reduced cell death | [11] |

| H9c2 | Triptolide (160 nM) | 100 µM | Ameliorated mitochondrial dysfunction | [5] |

| PAH-PASMCs | HDAC6 inhibitors | 200 µM | Rescued cells from apoptosis | [5] |

| A549 | Bleomycin (120 mU/ml) | 200 µM | Attenuated apoptosis | [12] |

Table 2: Effect of BIP V5 on Apoptosis-Related Protein Expression

| Protein | Change in Expression | Fold Change | Reference |

| Bcl-2 | Upregulation | > 3-fold | [5] |

| XIAP | Upregulation | > 11-fold | [5] |

| Bax | Downregulation | 10-fold | [5] |

| Bad | Downregulation | 30-fold | [5] |

| NF-κB-p65 | Downregulation | ~50% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of BIP V5.

Co-immunoprecipitation to Demonstrate Competitive Inhibition

This protocol is designed to show that BIP V5 competes with Ku70 for binding to Bax.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or A549) to 70-80% confluency. Treat the cells with the desired concentration of BIP V5 (e.g., 100-200 µM) for 1 hour prior to inducing apoptosis.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline with protease inhibitors).

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Bax antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bax and Ku70, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis: A decrease in the amount of Ku70 co-immunoprecipitated with Bax in the presence of BIP V5 indicates competitive inhibition.

Bax Translocation Assay by Subcellular Fractionation and Western Blotting

This protocol assesses the ability of BIP V5 to prevent the translocation of Bax from the cytosol to the mitochondria.

-

Cell Treatment: Treat cells with BIP V5 followed by an apoptotic stimulus as described above.

-

Subcellular Fractionation:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Perform Western blotting on equal amounts of protein from each fraction.

-

Probe the membranes with antibodies against Bax, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.

-

-

Analysis: A decrease in the Bax signal in the mitochondrial fraction and a corresponding increase in the cytosolic fraction in BIP V5-treated cells compared to untreated cells indicates the inhibition of Bax translocation.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol quantifies the ability of BIP V5 to protect cells from apoptosis.

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with BIP V5 for 1 hour, followed by the addition of an apoptotic inducer.

-

Cell Harvesting: After the desired incubation time, harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Analysis: A reduction in the percentage of Annexin V-positive cells in the BIP V5-treated group compared to the control group demonstrates the anti-apoptotic effect of the peptide.

Visualizing the Mechanism of BIP V5

The following diagrams illustrate the signaling pathway of Bax-mediated apoptosis and the experimental workflow for assessing BIP V5's inhibitory activity.

Caption: Signaling pathway of Bax-mediated apoptosis and its inhibition by BIP V5.

Caption: Experimental workflow for evaluating the inhibitory mechanism of BIP V5.

Conclusion

This compound represents a targeted approach to inhibiting the intrinsic pathway of apoptosis. Its mechanism, centered on the competitive inhibition of the Ku70-Bax interaction and the prevention of Bax's conformational activation and mitochondrial translocation, is well-supported by experimental evidence. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to modulate Bax-mediated apoptosis for therapeutic benefit. Further research to delineate the precise binding kinetics and to optimize the in vivo stability and delivery of BIP V5 will be crucial for its translation into clinical applications.

References

- 1. Cytoprotective membrane-permeable peptides designed from the Bax-binding domain of Ku70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphasic translocation of Bax to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bax-inhibiting peptides derived from Ku70 and cell-penetrating pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. embopress.org [embopress.org]

- 10. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bax-inhibiting peptide derived from mouse and rat Ku70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Bax Inhibitor Peptide V5: A Technical Guide

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein Bax playing a pivotal role in the execution of programmed cell death. Upon activation, Bax undergoes a conformational change, translocates from the cytosol to the mitochondrial outer membrane, and oligomerizes to form pores, leading to the release of cytochrome c and subsequent caspase activation. The dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of Bax activity has emerged as a promising therapeutic strategy.

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of a key tool in apoptosis research: Bax Inhibitor Peptide V5 (BIP-V5). BIP-V5 is a cell-permeable pentapeptide designed to specifically inhibit Bax-mediated apoptosis, offering a valuable molecular probe for studying the intricacies of programmed cell death and a potential starting point for the development of novel therapeutics.

Discovery and Design of BIP-V5

This compound was rationally designed based on the discovery that the Ku70 protein, a component of the non-homologous end-joining DNA repair machinery, can bind to and inhibit Bax.[1][2] The Bax-binding domain of human Ku70 was mapped to a specific region, and from this, a five-amino-acid sequence, Val-Pro-Met-Leu-Lys (VPMLK), was identified as the minimal Bax-inhibitory motif.[2] This pentapeptide was designated this compound. A key feature of BIP-V5 is its inherent cell-permeability, allowing it to be directly applied to cell cultures to study its effects on apoptosis.[2][3]

Mechanism of Action

BIP-V5 exerts its anti-apoptotic effects by directly interfering with the activation cascade of Bax.[3] The peptide is believed to competitively inhibit the binding of pro-apoptotic activators to Bax, thereby preventing the requisite conformational changes that expose its membrane-insertion domain.[3] This inhibition of Bax activation subsequently blocks its translocation to the mitochondria, a critical step in the initiation of apoptosis.[4][5] By keeping Bax in its inactive, cytosolic state, BIP-V5 effectively prevents the downstream events of mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors.

Quantitative Data

While specific IC50 and Kd values for the direct interaction of BIP-V5 with Bax are not extensively reported in the literature, its biological activity has been characterized by the effective concentrations required to inhibit apoptosis in various cellular models.

| Parameter | Value | Cell Line/System | Notes |

| Effective Concentration (In Vitro) | 50 - 200 µM | Various human and mouse cell lines | Dose-dependent inhibition of apoptosis induced by various stimuli. |

| Effective Concentration (In Vivo) | 100 µM | Mouse pancreatic islets | Decreased levels of pro-apoptotic proteins and increased levels of anti-apoptotic proteins.[6][7] |

| Purity | ≥97% (HPLC) | N/A | Commercially available peptide purity. |

| Molecular Weight | 586.79 g/mol | N/A | |

| Sequence | H-Val-Pro-Met-Leu-Lys-OH | N/A |

Experimental Protocols

Peptide Handling and Storage

-

Reconstitution: BIP-V5 is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to reconstitute the peptide in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Storage: The lyophilized peptide should be stored at -20°C. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.

In Vitro Inhibition of Apoptosis

This protocol describes a general method for assessing the ability of BIP-V5 to protect cultured cells from an apoptotic stimulus.

-

Cell Seeding: Plate cells of interest in a suitable multi-well plate at a density that allows for optimal growth and treatment.

-

Pre-incubation with BIP-V5: Prior to inducing apoptosis, pre-incubate the cells with varying concentrations of BIP-V5 (e.g., 10, 50, 100, 200 µM) for a period of 1 to 4 hours. This allows for cellular uptake of the peptide.

-

Induction of Apoptosis: Introduce an apoptotic stimulus to the cells. This can include chemical inducers (e.g., staurosporine, etoposide) or UV irradiation.

-

Incubation: Incubate the cells for a period sufficient to induce a measurable apoptotic response in the control (untreated) cells.

-

Assessment of Apoptosis: Quantify the extent of apoptosis using a suitable method, such as:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using colorimetric or fluorometric substrates.

-

Western Blotting: Analyze the cleavage of caspase substrates (e.g., PARP) or the release of cytochrome c from the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This cell-free assay can be adapted to directly assess the ability of BIP-V5 to inhibit Bax-mediated permeabilization of the mitochondrial outer membrane.

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using differential centrifugation.

-

Recombinant Bax Activation: Activate recombinant Bax protein in vitro using a known activator, such as the BH3-only protein tBid.

-

Incubation with BIP-V5: In a reaction buffer, combine the isolated mitochondria, activated Bax, and varying concentrations of BIP-V5.

-

Assessment of MOMP: After a suitable incubation period, assess the integrity of the mitochondrial outer membrane by measuring the release of intermembrane space proteins, such as cytochrome c or Smac/DIABLO, into the supernatant via Western blotting or ELISA.

Visualizations

Signaling Pathway of Bax-Mediated Apoptosis and Inhibition by BIP-V5

References

- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Bax Inhibitor Peptide V5 (BIP-V5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable pentapeptide that has emerged as a significant tool in the study of apoptosis. Derived from the Bax-binding domain of human Ku70, BIP-V5 effectively inhibits Bax-mediated programmed cell death by preventing the conformational changes and subsequent translocation of the pro-apoptotic protein Bax to the mitochondria. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of BIP-V5. It includes a summary of key quantitative data, detailed experimental protocols for its application, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, cancer biology, and drug development.

Structure of this compound

This compound is a synthetic pentapeptide with the amino acid sequence Val-Pro-Met-Leu-Lys (VPMLK) [1]. This sequence was designed based on the Bax-binding domain of human Ku70, a protein involved in DNA repair that also sequesters Bax in the cytoplasm, thereby preventing its pro-apoptotic activity[1][2].

Physicochemical Properties

The fundamental physicochemical properties of BIP-V5 are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Val-Pro-Met-Leu-Lys (VPMLK) | [1] |

| Molecular Formula | C27H50N6O6S | [3] |

| Molecular Weight | 586.79 g/mol | [3] |

| CAS Number | 579492-81-2 | [3] |

Function and Mechanism of Action

BIP-V5 functions as a direct inhibitor of the pro-apoptotic protein Bax. Its primary mechanism involves preventing the activation of Bax and its subsequent translocation from the cytosol to the mitochondrial outer membrane, a critical step in the intrinsic pathway of apoptosis[3][4][5].

Under normal physiological conditions, Bax exists as a monomer in the cytoplasm. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change that exposes its mitochondrial targeting domain. This allows it to translocate to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.

BIP-V5 directly interferes with this process. By mimicking the Bax-binding domain of Ku70, BIP-V5 is thought to bind to Bax, stabilizing its inactive conformation and preventing the conformational changes necessary for its mitochondrial translocation[2][5]. This inhibitory action has been demonstrated in various cell types and in response to diverse apoptotic stimuli, including UV irradiation and chemotherapeutic agents[3].

Effects on Apoptotic Protein Expression

In addition to its direct action on Bax, treatment with BIP-V5 has been shown to modulate the expression of other key proteins involved in the apoptotic signaling cascade. In a mouse model, BIP-V5 administration led to significant changes in the levels of both pro- and anti-apoptotic proteins, as detailed in the table below.

| Protein | Change in Expression Level | Protein Function | Reference |

| XIAP | Increased by more than 11-fold | Anti-apoptotic | [3] |

| Bcl-2 | Increased by more than 3-fold | Anti-apoptotic | [3] |

| Bax | Reduced by 10% | Pro-apoptotic | [3] |

| Bad | Reduced by 30% | Pro-apoptotic | [3] |

| Nuclear Factor-κB-p65 | Reduced by nearly 50% | Pro-apoptotic | [3] |

These findings suggest that BIP-V5 not only directly inhibits Bax function but also promotes a cellular environment that is more resistant to apoptosis through the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors.

Signaling Pathway of BIP-V5 Action

The mechanism of action of BIP-V5 can be visualized as an intervention in the intrinsic apoptotic pathway. The following diagram illustrates the key steps in this pathway and the point at which BIP-V5 exerts its inhibitory effect.

Experimental Protocols

The following protocols are provided as a guide for the use of BIP-V5 in cell culture experiments. These are based on methodologies reported in the literature[2].

Peptide Preparation and Storage

-

Synthesis: BIP-V5 peptides are typically synthesized by commercial vendors with a purity of >98% as determined by HPLC[2].

-

Storage: Lyophilized peptide should be stored at -20°C. For short-term storage, reconstituted peptide in a suitable solvent can be stored at -20°C for up to one month, and for long-term storage, at -80°C for up to one year[6]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Cell Treatment with BIP-V5

The following workflow outlines a typical experiment to assess the cytoprotective effects of BIP-V5.

References

- 1. This compound (CAS 579492-81-2): R&D Systems [rndsystems.com]

- 2. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cell Permeability of Bax Inhibitor Peptide V5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable pentapeptide that has garnered significant interest for its potent anti-apoptotic properties. Derived from the Bax-binding domain of Ku70, BIP-V5 functions by directly interacting with the pro-apoptotic protein Bax, preventing its conformational activation and subsequent translocation to the mitochondria—a critical step in the intrinsic apoptosis pathway. While its intracellular mechanism of action is well-documented, the precise manner by which BIP-V5 traverses the cell membrane to reach its cytosolic target remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the cell permeability mechanism of BIP-V5, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Cell Permeability

This compound is classified as a cell-penetrating peptide (CPP), a class of short peptides capable of crossing cellular membranes. Unlike many other CPPs that are highly cationic, BIP-V5 is a non-cationic pentapeptide. Evidence suggests that its entry into cells is not solely based on simple diffusion or direct membrane translocation.

A key study utilizing mass spectrometry with isotope-labeled, untagged BIP-V5 revealed a dose-dependent cell entry characterized by a sigmoid curve. This observation is a strong indicator of a receptor-mediated endocytic pathway , akin to the internalization of hormones by their specific receptors[1]. This suggests that BIP-V5 may interact with specific cell surface molecules to trigger its uptake.

It is crucial to note that the method of detection can influence the observed uptake kinetics. While untagged BIP-V5 shows saturable uptake, FITC-labeled BIP-V5 has been observed to have a linear increase in intracellular concentration with rising extracellular concentrations, suggesting that the fluorescent tag may alter the primary mode of entry or introduce additional, non-specific uptake mechanisms[1].

The proposed general mechanism for CPP entry, which may be applicable to BIP-V5, involves initial interaction with the plasma membrane, followed by internalization through endocytic pathways such as macropinocytosis. Once inside endosomes, the peptide must then escape into the cytosol to reach its target, Bax.

Quantitative Data on Cell Permeability

The following table summarizes the available quantitative data on the cell permeability of this compound.

| Parameter | Value | Cell Line(s) | Method | Source |

| Intracellular Concentration | 6 µM | Not specified | Mass Spectrometry (isotope-labeled peptide) | [1] |

| Extracellular Concentration for 6 µM Intracellular Accumulation | >750 µM | Not specified | Mass Spectrometry (isotope-labeled peptide) | [1] |

| Uptake Kinetics (Untagged) | Sigmoidal (saturable) | Not specified | Mass Spectrometry (isotope-labeled peptide) | [1] |

| Uptake Kinetics (FITC-labeled) | Linear up to 1.6 mM | Not specified | Fluorescence Measurement | [1] |

| Effective Concentration for Apoptosis Inhibition | 10 - 400 µM | Various (e.g., HEK293T) | Cell-based assays | Not specified in detail |

| Stability in Culture Medium | > 3 days | Not specified | Functional assays | Not specified in detail |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BIP-V5 cell permeability. Below are protocols for key experiments used to quantify and characterize the uptake of cell-penetrating peptides like BIP-V5.

Protocol 1: Quantification of Intracellular Peptide Concentration by Mass Spectrometry

This method provides the most accurate quantification of unmodified peptide uptake.

1. Cell Culture and Treatment:

-

Culture the desired cell line to 80-90% confluency in appropriate growth medium.

-

Prepare stock solutions of isotope-labeled BIP-V5 (e.g., using ¹³C or ¹⁵N labeled amino acids) and unlabeled BIP-V5 (for standard curve).

-

On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of isotope-labeled BIP-V5. Incubate for the desired time points (e.g., 1, 4, 24 hours).

2. Cell Lysis and Protein Precipitation:

-

After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular peptide.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Scrape the cells and collect the lysate.

-

Add a cold organic solvent (e.g., acetonitrile) to the lysate to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

3. Sample Preparation for Mass Spectrometry:

-

Collect the supernatant, which contains the intracellular peptides.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried peptide extract in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).

4. LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a method to specifically detect and quantify the isotope-labeled BIP-V5 and a known amount of a spiked internal standard (unlabeled BIP-V5).

-

Generate a standard curve using known concentrations of the isotope-labeled peptide to determine the absolute intracellular concentration.

Protocol 2: Analysis of Peptide Uptake by Flow Cytometry

This high-throughput method is suitable for quantifying the uptake of fluorescently labeled peptides in a large cell population.

1. Cell Preparation and Labeling:

-

Culture cells to the desired density.

-

Prepare a stock solution of fluorescently labeled BIP-V5 (e.g., FITC-BIP-V5).

-

Incubate the cells with various concentrations of the fluorescent peptide for different time points.

2. Removal of Surface-Bound Peptide:

-

After incubation, aspirate the medium and wash the cells twice with PBS.

-

To distinguish between internalized and surface-bound peptide, treat one set of samples with a brief wash of a quenching agent (e.g., Trypan Blue) or perform a trypsin digestion to remove extracellularly bound peptide. A control set without this step should be included.

3. Cell Harvesting and Staining:

-

Detach the cells using a non-enzymatic cell dissociation solution to preserve membrane integrity.

-

Centrifuge the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

-

For viability staining, add a dye such as Propidium Iodide (PI) or DAPI just before analysis.

4. Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Gate on the live cell population based on forward and side scatter and viability dye exclusion.

-

Measure the mean fluorescence intensity of the gated population in the appropriate channel for the fluorophore used.

-

The increase in mean fluorescence intensity compared to untreated control cells indicates the level of peptide uptake.

Protocol 3: Visualization of Intracellular Localization by Fluorescence Microscopy

This technique allows for the direct visualization of the subcellular distribution of fluorescently labeled peptides.

1. Cell Seeding and Labeling:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and grow to the desired confluency.

-

Incubate the cells with a fluorescently labeled BIP-V5 at a predetermined concentration and for a specific duration.

2. Live-Cell or Fixed-Cell Imaging:

-

Live-Cell Imaging: After incubation, wash the cells with fresh culture medium or imaging buffer. Image the cells immediately using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

-

Fixed-Cell Imaging: After incubation, wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After fixation, wash the cells again with PBS. If desired, permeabilize the cells with a detergent like Triton X-100 and counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

3. Image Acquisition and Analysis:

-

Acquire images using appropriate filter sets for the fluorophore.

-

Z-stack images can be acquired to reconstruct a 3D view of the cell and determine the intracellular localization of the peptide.

-

Analyze the images to observe the distribution of the fluorescent signal within the cells (e.g., punctate endosomal patterns, diffuse cytosolic distribution).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed cell entry mechanism and experimental workflows.

Conclusion

The cell permeability of this compound is a critical aspect of its therapeutic potential. Current evidence strongly suggests that its entry into cells is not a passive process but rather involves a specific, likely receptor-mediated, endocytic mechanism. The quantitative data, while still limited, provides a foundation for understanding the efficiency of this process. The provided experimental protocols offer a robust framework for researchers to further investigate the cell permeability of BIP-V5 and similar cell-penetrating peptides. Future studies aimed at identifying the specific cell surface receptors and dissecting the downstream signaling pathways involved in BIP-V5 internalization will be crucial for optimizing its delivery and therapeutic efficacy. This guide serves as a technical resource to aid in the design and execution of such studies, ultimately contributing to the advancement of apoptosis-modulating therapeutics.

References

The Role of Ku70 in the Function of Bax Inhibitor Peptide V5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the function of the Bax inhibitor peptide V5, with a specific focus on the pivotal role of the Ku70 protein. We will explore the intricate relationship between Ku70 and the pro-apoptotic protein Bax, detailing how this interaction serves as a key regulator of apoptosis. This guide will further elucidate how the this compound, a synthetic pentapeptide derived from Ku70, competitively disrupts the Ku70-Bax interaction to exert its anti-apoptotic effects. Detailed experimental protocols, quantitative data, and visual diagrams of the signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers in the fields of apoptosis, cancer biology, and drug development.

Introduction: The Ku70-Bax Axis in Apoptosis Regulation

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which is predominantly mediated by the permeabilization of the mitochondrial outer membrane. Within this family, the pro-apoptotic protein Bax plays a critical role. In healthy cells, Bax is primarily localized in the cytosol in an inactive monomeric state.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the mitochondrial outer membrane.[2] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and executing cell death.

The Ku70 protein, a component of the DNA-dependent protein kinase (DNA-PK) complex, is well-known for its role in non-homologous end joining (NHEJ), a major pathway for DNA double-strand break repair.[3] However, emerging evidence has revealed a crucial cytoplasmic function for Ku70 in the direct regulation of apoptosis.[4][5] Cytosolic Ku70 acts as a direct inhibitor of Bax by sequestering it in the cytoplasm, thereby preventing its translocation to the mitochondria and subsequent activation.[2][6] This interaction is a key mechanism for maintaining cell survival.

The interaction between Ku70 and Bax is subject to post-translational modifications, most notably acetylation. Acetylation of Ku70 disrupts its ability to bind to Bax, leading to the release of Bax and the initiation of apoptosis.[7] This dynamic regulation highlights the Ku70-Bax axis as a potential therapeutic target for modulating apoptosis.

This compound: A Ku70-Mimetic Anti-Apoptotic Agent

This compound (BIP-V5) is a cell-permeable pentapeptide with the sequence Val-Pro-Met-Leu-Lys (VPMLK).[6] It is a synthetic peptide derived from the Bax-binding domain of human Ku70.[6][8] V5 functions as a competitive inhibitor of the Ku70-Bax interaction.[8][9] By mimicking the Bax-binding domain of Ku70, V5 binds directly to Bax, preventing its conformational change and subsequent translocation to the mitochondria.[8][10] This inhibitory action effectively blocks the initiation of the mitochondrial apoptotic cascade.

V5 has demonstrated significant anti-apoptotic effects in various cellular models, protecting cells from a range of apoptotic stimuli.[11][12] Its ability to modulate the expression of other Bcl-2 family proteins further underscores its potential as a therapeutic agent.

Quantitative Data on V5 Peptide Function

The following tables summarize the available quantitative data regarding the efficacy and molecular effects of the this compound.

| Parameter | Value | Cell Line/System | Reference |

| Effective Concentration | 0-50 µM | STF-cMyc cells | [13] |

| Effective Concentration | ~50-200 µM | General (apoptosis) | [8] |

| Treatment Concentration | 100 µM | H9c2 cells, Islets | [5][13] |

Table 1: Effective Concentrations of this compound

| Protein Target | Regulation | Fold Change | Reference |

| Bcl-2 | Upregulation | >3-fold | [13] |

| XIAP | Upregulation | >11-fold | [13] |

| Bax | Downregulation | 10-fold | [13] |

| Bad | Downregulation | 30-fold | [13] |

| NF-κB-p65 | Downregulation | ~50% | [13] |

Table 2: V5-Induced Changes in Apoptotic Protein Expression

Note: The precise binding affinity (Kd) of V5 to Bax and the IC50 value for its inhibitory activity have not been definitively reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

The Ku70-Bax Apoptotic Pathway and V5 Inhibition

The following diagram illustrates the signaling pathway of Ku70-mediated Bax inhibition and the mechanism of action of the V5 peptide.

Experimental Workflow for Validating V5 Function

The following diagram outlines a typical experimental workflow to investigate and validate the anti-apoptotic function of the V5 peptide.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ku70-Bax Interaction

This protocol is adapted from established methods to investigate the interaction between Ku70 and Bax and can be modified to assess the competitive inhibition by the V5 peptide.

Materials:

-

Cell lysis buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-Ku70 or anti-Bax antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample loading buffer

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Treat cells with V5 peptide and/or an apoptotic inducer as required.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of protein A/G beads to the protein extract.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the pre-cleared lysate.

-

Incubate 500 µg to 1 mg of protein extract with 2-5 µg of the primary antibody (anti-Ku70 or anti-Bax) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

After the final wash, aspirate the supernatant completely.

-

Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample loading buffer and boil for 5-10 minutes.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using antibodies against the expected interacting partner (e.g., probe with anti-Bax if Ku70 was immunoprecipitated).

-

Bax Mitochondrial Translocation Assay by Immunofluorescence

This protocol allows for the visualization and quantification of Bax translocation to the mitochondria.

Materials:

-

Cells cultured on glass coverslips

-

MitoTracker Red CMXRos (or another mitochondrial stain)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Bax

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Treatment and Mitochondrial Staining:

-

Seed cells on coverslips and treat with V5 peptide and/or an apoptotic inducer.

-

In the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium according to the manufacturer's instructions to label mitochondria.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-Bax antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a confocal microscope. Bax localization will appear as punctate green fluorescence co-localizing with the red mitochondrial stain in apoptotic cells.

-

Conclusion

The interplay between Ku70 and Bax represents a critical checkpoint in the regulation of apoptosis. The this compound, by competitively targeting this interaction, offers a promising strategy for the development of anti-apoptotic therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of V5 and to explore the broader implications of the Ku70-Bax axis in health and disease. Further research is warranted to determine the precise binding kinetics of V5 and to evaluate its efficacy in preclinical models.

References

- 1. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Cytosolic Ku70 regulates Bax-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of ku70-bax complex in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the proapoptotic factor Bax by Ku70-dependent deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylation of the C terminus of Ku70 by CBP and PCAF controls Bax-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.11. Colocalization Analysis Using Bax Translocation Assay [bio-protocol.org]

Unraveling the Cytoprotective Mechanisms of BIP-V5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cytoprotective effects of BIP-V5, a Bax-inhibiting peptide. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in the fields of cellular biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Apoptosis

BIP-V5 is a cell-permeable pentapeptide that exerts its cytoprotective effects primarily by inhibiting the pro-apoptotic protein Bax.[1][2] Bax plays a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death. Upon activation, Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in cell death. BIP-V5 directly binds to Bax, preventing its activation and translocation to the mitochondria, thereby preserving mitochondrial integrity and inhibiting the apoptotic cascade.[1][3]

Quantitative Data on the Cytoprotective Effects of BIP-V5

The following tables summarize the quantitative data from key studies demonstrating the efficacy of BIP-V5 in various models of cellular stress and disease.

| Cell Line | Stressor | BIP-V5 Concentration | Outcome Measure | Result | Reference |

| STF-cMyc | Endogenous cMyc | 0-50 μM | Cell Death | Reduction in cell death | [3] |

| H9c2 | Triptolide (160 nM) | 100 μM | Apoptosis | Significant rescue from apoptosis | [3] |

| A549 | Bleomycin (120 mU/ml) | 200 μM | Apoptosis | Significant decrease in apoptotic changes | [4] |

| LA-4 | Bleomycin | Not Specified | Apoptosis | Inhibition of BLM-induced apoptosis | [4] |

| In Vivo Model | Condition | BIP-V5 Administration | Outcome Measure | Result | Reference |

| Neonatal Rat | Hypoxic-Ischemic Brain Damage | Lateral ventricle injection | TUNEL positive cells, Caspase-3, Cytochrome c expression | Marked reduction in TUNEL positive cells; Significant decrease in Caspase-3 and Cytochrome c expression | [1] |

| Mouse | Bleomycin-induced lung inflammation | Not Specified | Total cells, macrophages, lymphocytes, neutrophils in BALF; Total protein and TGF-β1 in BALF | Significant decrease in inflammatory cells, total protein, and TGF-β1 levels | [2] |

| Mouse | Islet transplantation | 100 μM (pretreatment) | Islet function and graft function | Significant improvement in islet and graft function | [3] |

Key Signaling Pathway: BIP-V5 Mediated Inhibition of Apoptosis

The following diagram illustrates the signaling pathway through which BIP-V5 exerts its anti-apoptotic effects.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Bax Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) associated X protein (Bax) stands as a pivotal executioner in the intrinsic pathway of apoptosis. Its activation and subsequent mitochondrial translocation represent a point of no return, committing the cell to a programmed demise. While the induction of apoptosis is a cornerstone of cancer therapy, the aberrant activation of Bax contributes to the pathophysiology of a multitude of human diseases, including neurodegenerative disorders, ischemic injuries, and autoimmune conditions. Consequently, the development of targeted Bax inhibitors has emerged as a promising therapeutic strategy. This technical guide delves into the core of Bax inhibitor peptide technology, providing a comprehensive overview of their mechanism of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. We present a synthesis of current quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks to empower researchers in this burgeoning field.

The Central Role of Bax in Apoptosis and Disease

Bax is a pro-apoptotic member of the Bcl-2 protein family, which acts as a critical regulator of programmed cell death.[1][2] In healthy cells, Bax primarily resides in an inactive, monomeric state in the cytosol.[1] Upon receiving apoptotic stimuli, such as DNA damage, growth factor withdrawal, or cytotoxic stress, Bax undergoes a conformational change. This activation exposes its mitochondrial targeting domain, leading to its translocation to the outer mitochondrial membrane (OMM).

At the OMM, activated Bax monomers oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Given its central role, dysregulation of Bax activity is implicated in numerous pathologies. Insufficient apoptosis due to Bax inhibition is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[3] Conversely, excessive Bax-mediated apoptosis contributes to tissue damage in a range of conditions, including:

-

Neurodegenerative Diseases: Neuronal loss in conditions like Alzheimer's and Parkinson's disease is linked to heightened apoptotic activity.[1]

-

Ischemic Injury: Cell death in tissues deprived of oxygen, such as in stroke and myocardial infarction, is often mediated by the intrinsic apoptotic pathway.[4]

-

Retinal Degenerative Diseases: Bax activation is implicated in the death of retinal cells in various degenerative conditions.[1]

The therapeutic rationale for developing Bax inhibitors is therefore twofold: to protect healthy cells from unwanted apoptosis in degenerative and ischemic diseases, and potentially to sensitize cancer cells to other therapies by modulating the apoptotic threshold.

Mechanism of Action of Bax Inhibitor Peptides

A prominent class of Bax inhibitor peptides has been derived from the Bax-binding domain of Ku70, a protein involved in DNA repair.[1][2] These peptides, often referred to as Bax Inhibiting Peptides (BIPs), function by directly interacting with Bax and preventing its activation and translocation to the mitochondria.[1]

The primary mechanism of action involves the peptide binding to Bax in the cytosol, thereby stabilizing its inactive conformation. This sequestration prevents the conformational changes necessary for its mitochondrial insertion and subsequent oligomerization. By blocking this initial and critical step in the apoptotic cascade, these peptides effectively halt the downstream events, including cytochrome c release and caspase activation.

Several specific Bax inhibitor peptides, such as V5 and P5, have been developed and characterized. These are often cell-permeable peptides, enabling them to be used in cell-based assays and in vivo models.[5][6][7]

Quantitative Analysis of Bax Inhibitor Efficacy

The efficacy of Bax inhibitor peptides and small molecules is evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from published studies, providing a comparative overview of their inhibitory potential.

Table 1: In Vitro Inhibition of Bax Activity by Peptides and Small Molecules

| Inhibitor | Assay Type | Target Interaction | IC50 Value | Reference |

| Bax BH3 Peptide | In vitro heterodimerization | Bax/Bcl-2 | 15 µM | [8][9] |

| Bax BH3 Peptide | In vitro heterodimerization | Bax/Bcl-xL | 9.5 µM | [8][9] |

| Bci1 | Liposome dye release | Bax channel formation | 0.81 ± 0.22 µM | [1] |

| Bci2 | Liposome dye release | Bax channel formation | 0.89 ± 0.29 µM | [1] |

| MSN-50 | Liposome dye release | Bax/Bak oligomerization | 9 µM | [1] |

| MSN-125 | Liposome dye release | Bax/Bak oligomerization | 6 µM | [1] |

| DAN004 | Liposome dye release | Bax/Bak oligomerization | 4 µM | [1] |

| BJ-1 | Liposome dye release | Bax/Bak oligomerization | 0.7 µM | [1] |

Table 2: Cellular Effects of Bax Inhibitor Peptide V5

| Cell Line / Model | Treatment | Effect | Fold Change / % Reduction | Reference |

| STF-cMyc cells | BIP-V5 (0-50 µM) | Reduction in cell death | Dose-dependent | [5] |

| Mouse Pancreatic Islets | BIP-V5 (100 µM) | Upregulation of Bcl-2 | > 3-fold | [5][7] |

| Mouse Pancreatic Islets | BIP-V5 (100 µM) | Upregulation of XIAP | > 11-fold | [5][7] |

| Mouse Pancreatic Islets | BIP-V5 (100 µM) | Downregulation of Bax | ~10-fold | [5][7] |

| Mouse Pancreatic Islets | BIP-V5 (100 µM) | Downregulation of Bad | ~30-fold | [5][7] |

| Mouse Pancreatic Islets | BIP-V5 (100 µM) | Downregulation of NF-κB-p65 | ~50% | [5][7] |

Table 3: In Vivo Efficacy of Bax Inhibitor Peptides

| Disease Model | Peptide | Administration | Outcome | % Improvement / Reduction | Reference |

| Global Cerebral Ischemia (rat) | VPALR (rat Ku70-derived) | Intracerebroventricular | Reduction in neuronal damage | ~78% | [4] |

| Neonatal Hypoxic-Ischemic Brain Injury (mouse) | BIP | Intracerebroventricular | Reduction in brain injury | 41.2% | [10] |

Key Experimental Protocols

The following section provides detailed methodologies for essential experiments used to characterize the therapeutic potential of Bax inhibitor peptides.

Cell Viability and Apoptosis Assays

4.1.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the Bax inhibitor peptide and/or an apoptotic stimulus for the desired duration (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

4.1.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the Bax inhibitor peptide and/or apoptotic stimulus as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Analysis of Apoptotic Signaling Pathways

4.2.1. Western Blotting for Bax, Bcl-2, and Caspase-3

This technique is used to quantify the expression levels of key apoptotic proteins.

-

Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

4.2.2. Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation:

-

Harvest treated and control cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Perform western blotting on both the cytosolic and mitochondrial fractions as described above, using an antibody specific for cytochrome c.

-

Use mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers to confirm the purity of the fractions.

-

4.2.3. Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of the key executioner caspase.

-

Cell Lysis: Lyse treated and control cells to release cellular contents.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Visualizing the Landscape of Bax Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and the logical framework for the development of Bax inhibitor peptides.

Signaling Pathways

Experimental Workflow

References

- 1. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bax suppresses tumorigenesis and stimulates apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-treatment of Bax-inhibiting peptide reduces neuronal death and behavioral deficits following global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 579492-81-2 | Tocris Bioscience [tocris.com]

- 7. medkoo.com [medkoo.com]

- 8. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bax Inhibitor Peptide V5 (BIP-V5) for Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bax Inhibitor Peptide V5 (BIP-V5), a promising agent in the field of neuroprotection. It covers the peptide's mechanism of action, quantitative efficacy from preclinical studies, and detailed experimental protocols for its evaluation.

Introduction: Targeting Apoptosis in Neuronal Injury

Apoptosis, or programmed cell death, is a critical pathological process in a host of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. A key mediator of the intrinsic apoptotic pathway is the Bcl-2-associated X protein (Bax). Under cellular stress, Bax translocates from the cytosol to the mitochondrial outer membrane.[1] This event leads to mitochondrial membrane permeabilization, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of executioner caspases, culminating in cell death.[2][3] Given its central role, the inhibition of Bax activation and translocation represents a highly strategic approach for neuroprotective therapies.[4]

This compound (BIP-V5): Mechanism of Action

This compound (BIP-V5) is a cell-permeable pentapeptide (sequence: VPMLK) designed to prevent Bax-mediated apoptosis.[5][6] It is derived from the Bax-binding domain of Ku70, a protein that naturally sequesters Bax in the cytosol, thereby preventing its pro-apoptotic action.[1][7] BIP-V5 mimics this interaction, binding to Bax and inhibiting the conformational changes required for its translocation to the mitochondria.[6][8] By preventing this crucial initial step, BIP-V5 effectively blocks the downstream cascade of mitochondrial dysfunction, cytochrome c release, and caspase activation.[2][3]

Signaling Pathway of Bax-Mediated Apoptosis and BIP-V5 Inhibition

Caption: BIP-V5 prevents apoptosis by inhibiting Bax translocation to the mitochondrion.

Quantitative Data on Neuroprotective Efficacy

Multiple preclinical studies have demonstrated the neuroprotective potential of Bax inhibitor peptides. The data highlights significant reductions in neuronal death and improvements in functional outcomes across various models of neurological injury.

Table 1: In Vivo Efficacy of Bax Inhibitor Peptides in Neuroprotection

| Model of Injury | Species | Peptide & Dosage | Administration Route | Key Findings | Reference |

| Global Cerebral Ischemia | Rat | VPALR (rat homolog) | Intracerebroventricular (i.c.v.), 1 hr post-ischemia | ~78% reduction in delayed neuronal damage in hippocampal CA1 region. | [2] |

| Global Cerebral Ischemia | Rat | VPALR | i.c.v. | Significantly improved spatial learning and memory in Morris water maze. | [2] |

| Neonatal Hypoxic-Ischemic (HI) Brain Injury | Mouse | BIP (5 µL, 5 mg/mL) | i.c.v., pre-HI | 41.2% reduction in brain injury volume at 5 days post-HI. | [9] |

| Neonatal HI Brain Injury | Mouse | BIP | i.c.v. | Improved sensorimotor and memory functions at 7 weeks post-HI. | [9] |

| Neonatal HI Brain Damage | Rat | BIP | i.c.v. | Marked reduction in TUNEL-positive cells in the hippocampus. | [3] |

Table 2: In Vitro Concentrations and Cellular Effects of BIP-V5

| Cell Type | Condition | BIP-V5 Concentration | Observed Effect | Reference |

| STF-cMyc cells | Apoptosis induction | 0-50 µM | Dose-dependent decrease in cell death. | [5][10] |

| H9c2 cells | Triptolide-induced apoptosis | 100 µM | Ameliorated mitochondrial dysfunction; reduced cleaved caspase-9 and -3. | [10] |

| Various cell lines (HeLa, HEK293, etc.) | Chemical-induced apoptosis | 50-400 µM | General effective range for cytoprotection from Bax-mediated apoptosis. | [1] |

Key Experimental Protocols for Evaluating BIP-V5

This section provides detailed methodologies for essential assays used to characterize the neuroprotective effects of BIP-V5.

General Experimental Workflow

A typical workflow for assessing a neuroprotective agent like BIP-V5 involves a multi-stage process, from initial in vitro screening to in vivo validation of efficacy and functional outcomes.

Caption: Standard workflow for evaluating the neuroprotective effects of BIP-V5.

Protocol: TUNEL Staining for Apoptotic Cell Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[12] These labels can be fluorescent for detection by microscopy or flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.25% Triton™ X-100 in PBS

-

TUNEL Assay Kit (commercial kits, e.g., from Thermo Fisher Scientific or Abcam, are recommended)

-

TdT Reaction Buffer and Enzyme

-

Labeled dUTP (e.g., Br-dUTP or FITC-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting Medium

Procedure (for adherent cells or tissue sections):

-

Sample Preparation:

-

For adherent cells: Grow cells on coverslips. Wash once with PBS.

-

For tissue sections: Use cryostat or paraffin-embedded sections mounted on slides.

-

-

Fixation: Add 4% PFA to completely cover the sample. Incubate for 15 minutes at room temperature.[13]

-

Washing: Remove fixative and wash twice with PBS for 5 minutes each.

-

Permeabilization: Add permeabilization solution (0.25% Triton X-100 in PBS) and incubate for 20 minutes at room temperature to allow the enzyme to access the nucleus.[13]

-

Washing: Wash twice with deionized water.[13]

-

Equilibration: Add TdT reaction buffer to the sample and incubate for 10 minutes at room temperature.

-

TdT Reaction: Prepare the TdT reaction cocktail containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions. Remove the equilibration buffer and add the reaction cocktail.

-

Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[13]

-

Stop Reaction: Wash the sample twice with PBS or a wash buffer provided in the kit to stop the reaction.

-

Detection (if using indirect method): If using a hapten-labeled dUTP (like BrdU), incubate with the corresponding labeled antibody (e.g., anti-BrdU-Alexa Fluor™ 488).

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting and Visualization: Wash briefly in PBS, mount the coverslip or slide with mounting medium, and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of activated caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Activated caspase-3 from cell lysates cleaves a specific peptide substrate (e.g., Ac-DEVD-pNA). This cleavage releases a chromophore, p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[14] The amount of pNA released is directly proportional to caspase-3 activity.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)[14]

-

Protein Quantification Assay (e.g., BCA)

-

Caspase-3 Colorimetric Assay Kit (commercial kits from Sigma-Aldrich, Abcam, etc., are recommended)

-

2x Reaction Buffer

-

Caspase-3 Substrate (Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in neuronal cell cultures with and without BIP-V5 treatment. Include an untreated control group.

-

Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[14]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).[7]

-

Incubate on ice for 15-20 minutes.[14]

-

Centrifuge at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.[14]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading. Dilute lysates with Lysis Buffer to a final concentration of 50-200 µg of protein per 50 µL.[15]

-

Assay Reaction:

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[7][15]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[14]

-

Analysis: Compare the absorbance values of BIP-V5-treated samples to the apoptosis-induced control to determine the percentage reduction in caspase-3 activity.

Protocol: In Vivo Administration via Intracerebroventricular (i.c.v.) Injection

Direct administration into the cerebral ventricles is an effective method for delivering peptides to the brain, bypassing the blood-brain barrier. This is a common method used in preclinical studies of neuroprotective agents.[2]

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Hamilton syringe with a fine-gauge needle

-

BIP-V5 solution (e.g., 5 mg/mL dissolved in sterile saline)[9]

-

Surgical tools (scalpel, drill, sutures)

-

Animal model (e.g., adult rat or postnatal day 9 mouse[9])

Procedure (Example for Adult Rat):

-

Anesthesia and Preparation: Anesthetize the animal and securely fix its head in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.

-

Incision: Make a midline sagittal incision on the scalp to expose the skull.

-

Coordinate Identification: Using a stereotaxic atlas, identify the coordinates for the lateral ventricle. A common coordinate relative to bregma is: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm.

-

Burr Hole: Carefully drill a small burr hole through the skull at the identified coordinates, avoiding damage to the underlying dura mater.

-

Peptide Injection: Lower the Hamilton syringe needle through the burr hole to the target depth (DV coordinate).

-

Infusion: Slowly infuse the BIP-V5 solution (e.g., 5 µL) over several minutes (e.g., 1 µL/min) to prevent a rapid increase in intracranial pressure.

-

Needle Removal: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.

-

Closure and Recovery: Suture the scalp incision and remove the animal from the stereotaxic frame. Monitor the animal closely during recovery from anesthesia, providing appropriate post-operative care.

Conclusion and Future Directions

This compound represents a targeted and potent therapeutic strategy for mitigating neuronal loss in acute and chronic neurological conditions. Its direct mechanism of action—preventing the mitochondrial translocation of Bax—interrupts the apoptotic cascade at a critical upstream point. The quantitative data from preclinical models robustly supports its neuroprotective efficacy. The protocols detailed in this guide provide a framework for the continued investigation and validation of BIP-V5 and similar Bax-inhibiting compounds. Future research should focus on optimizing delivery strategies to enhance bioavailability for systemic administration and expanding its evaluation in a wider range of neurodegenerative disease models.

References

- 1. Cell Penetrating Penta-Peptides (CPP5s) and Bax Inhibiting Peptides (BIPs): Protocol for their application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-treatment of Bax-inhibiting peptide reduces neuronal death and behavioral deficits following global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bax inhibiting peptide reduces apoptosis in neonatal rat hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound acetate | Apoptosis | TargetMol [targetmol.com]

- 6. This compound | CAS 579492-81-2 | Tocris Bioscience [tocris.com]

- 7. mpbio.com [mpbio.com]

- 8. apexbt.com [apexbt.com]

- 9. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. TUNEL staining [abcam.com]

- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols: Bax Inhibitor Peptide V5 (BIP-V5) for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable pentapeptide that acts as a potent inhibitor of apoptosis.[1][2] It functions by preventing the conformational change and subsequent translocation of the pro-apoptotic protein Bax to the mitochondria, a critical step in the intrinsic pathway of programmed cell death.[3][4] BIP-V5 has been shown to protect various cell types from apoptosis induced by a range of stimuli, including UV irradiation, staurosporine, and chemotherapeutic agents. These application notes provide detailed protocols for the use of BIP-V5 in cell culture to inhibit Bax-mediated apoptosis.

Mechanism of Action

BIP-V5 is designed based on the Bax-binding domain of human Ku70, a protein that naturally sequesters Bax in the cytoplasm.[4][5] By mimicking this interaction, BIP-V5 binds to Bax and prevents its activation and mitochondrial translocation. This, in turn, inhibits the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately leading to cell survival.

Signaling Pathway of Bax-Mediated Apoptosis and Inhibition by BIP-V5

Caption: Diagram of the Bax-mediated apoptotic pathway and its inhibition by BIP-V5.

Data Presentation

The following tables summarize the quantitative effects of BIP-V5 on protein expression and cell viability in various cell lines.

Table 1: Effect of BIP-V5 on the Expression of Apoptosis-Related Proteins

| Cell Line | Treatment | Fold Change in Protein Expression |

| Mouse Islets | 100 µM BIP-V5 | Anti-apoptotic: XIAP: >11-fold increaseBcl-2: >3-fold increasePro-apoptotic: Bax: 10-fold decreaseBad: 30-fold decreaseNF-κB-p65: ~50% decrease |

| H9c2 cells | 100 µM BIP-V5 pre-treatment followed by 160 nM Triptolide | Significant decrease in cytoplasmic Bax and Cytochrome cSignificant increase in cytoplasmic Bcl-2 |

Table 2: Effective Concentrations of BIP-V5 in Different Cell Lines

| Cell Line | Apoptotic Stimulus | Effective BIP-V5 Concentration | Observed Effect |

| STF-cMyc | Not specified | 0-50 µM | Reduction in cell death |